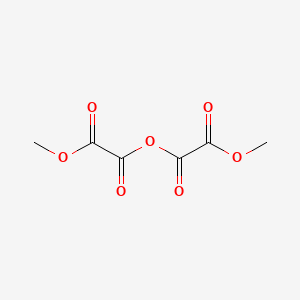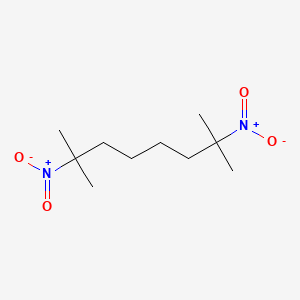
2,7-Dimetyl-2,7-dinitrooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-2,7-dinitrooctane is an organic compound with the molecular formula C10H20N2O4. It is a nitroalkane derivative, characterized by the presence of two nitro groups (-NO2) and two methyl groups (-CH3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-2,7-dinitrooctane typically involves the Kolbe electrolysis method. This method is a decarboxylative dimerization of carboxylic acids. The process begins with the preparation of 4-methyl-4-nitrovaleric acid, which is then subjected to electrolysis to yield 2,7-Dimethyl-2,7-dinitrooctane .
- Preparation of 4-Methyl-4-nitrovaleric Acid:
- A solution of potassium hydroxide and water is prepared.
- Methyl 4-methyl-4-nitrovalerate is added to this solution and heated gently.
- The reaction mixture is cooled, and potassium permanganate is added.
- The resulting mixture is filtered, and the product is extracted with methylene chloride.
- Kolbe Electrolysis:
- The electrolysis cell is set up with electrodes and a stirrer.
- The prepared 4-methyl-4-nitrovaleric acid is subjected to electrolysis.
- The product, 2,7-Dimethyl-2,7-dinitrooctane, is obtained after filtration and recrystallization .
Industrial Production Methods: Industrial production of 2,7-Dimethyl-2,7-dinitrooctane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2,7-Dimethyl-2,7-dinitrooctane undergoes various chemical reactions, including:
- Oxidation:
- Common oxidizing agents like potassium permanganate and chromium trioxide can oxidize 2,7-Dimethyl-2,7-dinitrooctane to form corresponding nitro alcohols and acids.
- Reduction:
- Reduction reactions using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro groups to amino groups, yielding 2,7-dimethyl-2,7-diaminooctane.
- Substitution:
Aplicaciones Científicas De Investigación
2,7-Dimethyl-2,7-dinitrooctane has several applications in scientific research:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Medicine:
- Explored for its potential use in drug development and as a pharmacological agent.
- Industry:
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-2,7-dinitrooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
2,7-Dimethyl-2,7-dinitrooctane can be compared with other nitroalkane derivatives, such as:
- 2,4-Dinitrotoluene:
- Similar in having nitro groups attached to an alkane backbone but differs in the position and number of methyl groups.
- 2,6-Dinitroheptane:
- Similar in structure but has a different alkane chain length and position of nitro groups.
- 2,5-Dimethyl-2,5-dinitrohexane:
These comparisons highlight the unique structural and chemical properties of 2,7-Dimethyl-2,7-dinitrooctane, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2,7-dimethyl-2,7-dinitrooctane |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,11(13)14)7-5-6-8-10(3,4)12(15)16/h5-8H2,1-4H3 |
Clave InChI |
STLNRFLDLGVJNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


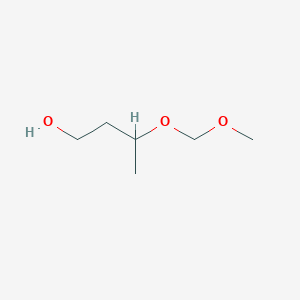
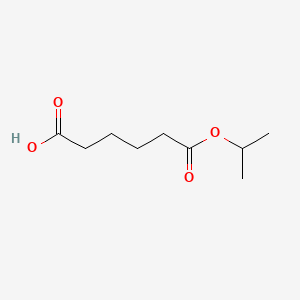
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
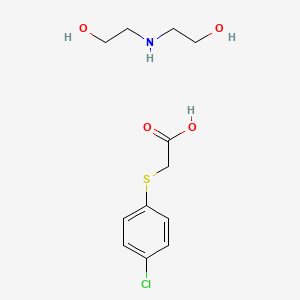

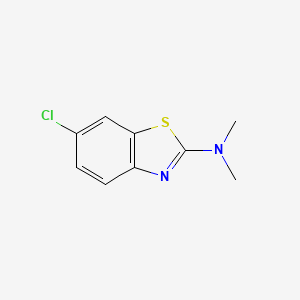
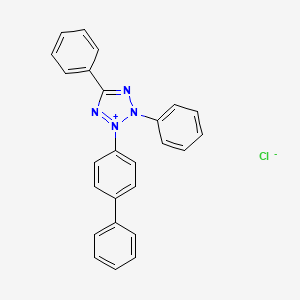

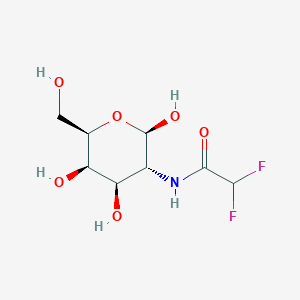

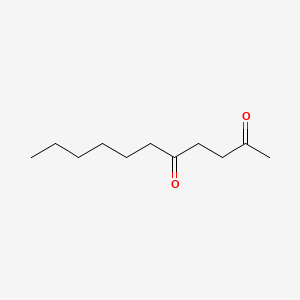
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
